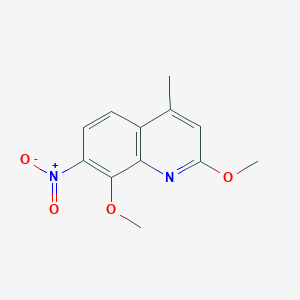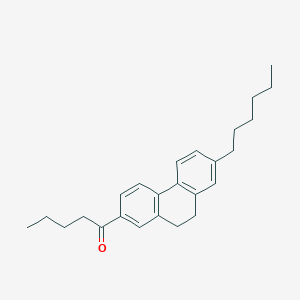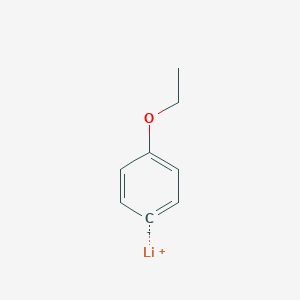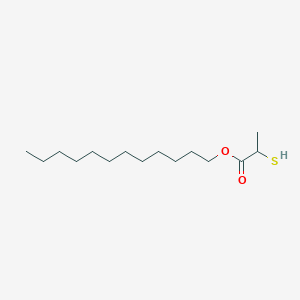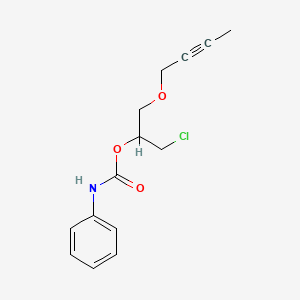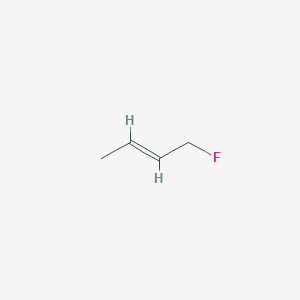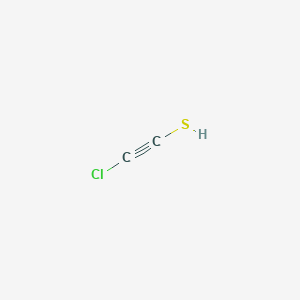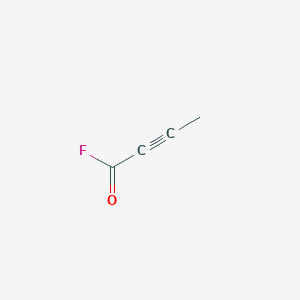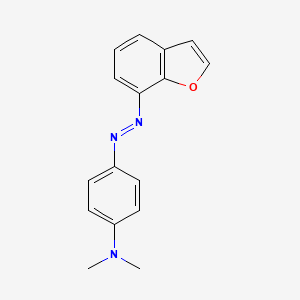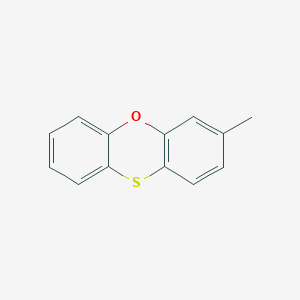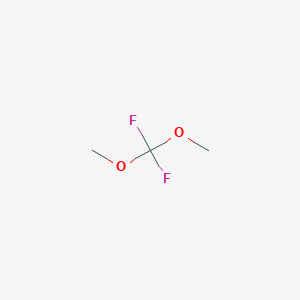
Difluoro(dimethoxy)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Difluoro(dimethoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound along with other by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal-based catalysts and specific reaction conditions to optimize the production process .
化学反応の分析
Types of Reactions
Difluoro(dimethoxy)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethyl ethers.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethyl ethers, while substitution reactions can produce a variety of fluorinated derivatives .
科学的研究の応用
Difluoro(dimethoxy)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of difluoro(dimethoxy)methane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable bonds with other molecules. This reactivity is exploited in various chemical reactions and applications, making this compound a valuable compound in scientific research .
類似化合物との比較
Similar Compounds
Some compounds similar to difluoro(dimethoxy)methane include:
Difluoromethane: A simpler compound with the formula CH2F2.
Difluoromethyl methyl ether: Another fluorinated ether with similar properties.
1,1-Difluorodimethyl ether: A related compound with two fluorine atoms and two methyl groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both methoxy and difluoro groups in the molecule provides it with distinct chemical properties that are not found in simpler difluoromethanes. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
54796-90-6 |
|---|---|
分子式 |
C3H6F2O2 |
分子量 |
112.08 g/mol |
IUPAC名 |
difluoro(dimethoxy)methane |
InChI |
InChI=1S/C3H6F2O2/c1-6-3(4,5)7-2/h1-2H3 |
InChIキー |
NUHXSBGTMLLMFK-UHFFFAOYSA-N |
正規SMILES |
COC(OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


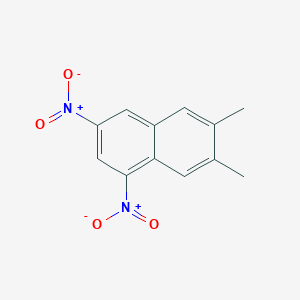
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
